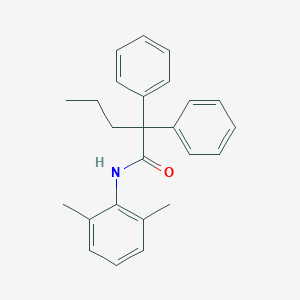
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide, also known as Dibenzylamine, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to bind to the mu-opioid receptor and the cannabinoid receptor, which are involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic in high doses, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease and cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Synthesis Methods
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee can be synthesized through the reaction of 2,6-dimethylaniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as chloroform or dichloromethane. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamidee has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It is known to have analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
properties
Molecular Formula |
C25H27NO |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2-diphenylpentanamide |
InChI |
InChI=1S/C25H27NO/c1-4-18-25(21-14-7-5-8-15-21,22-16-9-6-10-17-22)24(27)26-23-19(2)12-11-13-20(23)3/h5-17H,4,18H2,1-3H3,(H,26,27) |
InChI Key |
HNNBWILTXOSPNW-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)
![2-(Isopropylthio)-5-{4-[5-(isopropylthio)-1,3,4-oxadiazol-2-yl]butyl}-1,3,4-oxadiazole](/img/structure/B286513.png)

![2-Chloroethyl 2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxylate 5,5-dioxide](/img/structure/B286516.png)

![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
